Cas no 2175508-02-6 (N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide)
![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2175508-02-6x500.png)
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-[(6,7,8,9-Tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]-2-propenamide
- N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
- N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide
- EN300-7525408
- Z2517206674
- 2175508-02-6
- AKOS033934685
-
- インチ: 1S/C11H16N4O/c1-2-11(16)12-8-10-14-13-9-6-4-3-5-7-15(9)10/h2H,1,3-8H2,(H,12,16)
- InChIKey: WBVKFKZWKAHYMP-UHFFFAOYSA-N
- SMILES: O=C(C=C)NCC1=NN=C2CCCCCN21
計算された属性
- 精确分子量: 220.13241115g/mol
- 同位素质量: 220.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.8Ų
- XLogP3: 0.2
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 13.29±0.46(Predicted)
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7525408-5.0g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 5.0g |
$3065.0 | 2024-05-23 | |
Enamine | EN300-7525408-2.5g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
Enamine | EN300-7525408-1.0g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 1.0g |
$1057.0 | 2024-05-23 | |
Enamine | EN300-7525408-0.05g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 0.05g |
$888.0 | 2024-05-23 | |
Enamine | EN300-7525408-0.5g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 0.5g |
$1014.0 | 2024-05-23 | |
Enamine | EN300-7525408-10.0g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 10.0g |
$4545.0 | 2024-05-23 | |
Enamine | EN300-7525408-0.25g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 0.25g |
$972.0 | 2024-05-23 | |
Enamine | EN300-7525408-0.1g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 0.1g |
$930.0 | 2024-05-23 |
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamideに関する追加情報
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide: A Comprehensive Overview
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide, commonly referenced by its CAS Registry Number 2175508-02-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to a class of compounds known as triazoloazepines, which are characterized by their unique bicyclic structure combining a triazole ring fused with an azepine ring. The presence of the propionamide group further distinguishes this compound from its structural analogs.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazoloazepine core. Recent advancements in synthetic methodology have enabled chemists to optimize the construction of such complex bicyclic systems. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the triazoloazepine framework while maintaining high yields and purity. The subsequent functionalization step introduces the propionamide group via nucleophilic substitution or amide bond formation techniques.
Structurally, N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide features a rigid bicyclic system with potential for hydrogen bonding due to the presence of nitrogen atoms in both the triazole and azepine rings. This characteristic makes it a promising candidate for various biological applications. Recent studies have explored its potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for conditions such as cardiovascular diseases and central nervous system disorders.
Pharmacological evaluations have demonstrated that this compound exhibits moderate to high potency in inhibiting certain GPCR pathways. For example, research published in 2023 highlighted its ability to modulate the activity of the adenosine receptor A1, a key player in sleep regulation and neuroprotection. Additionally, preliminary in vitro assays have suggested that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
The unique combination of structural rigidity and functional groups in N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,a]azepin-3-ylmethyl)prop-2-enamide also makes it an attractive scaffold for further chemical modifications. Researchers are currently exploring derivative compounds with enhanced bioavailability and selectivity for specific therapeutic targets. For instance, substituent modifications at the propionamide group are being investigated to improve solubility and reduce off-target effects.
In terms of safety and toxicity profiles, N-(6,Tetrahydro-[1,a]azepin-propenamide) has shown minimal acute toxicity in preclinical models. However, long-term toxicological studies are still required to fully assess its suitability for chronic therapeutic applications. Regulatory agencies emphasize the importance of comprehensive safety evaluations before advancing such compounds into clinical trials.
The development trajectory of this compound underscores the importance of interdisciplinary collaboration in modern drug discovery. Insights from computational chemistry are being leveraged to predict binding affinities and optimize molecular properties. For example,molecular docking studies have provided valuable information about how this compound interacts with its target receptors at atomic resolution.
In conclusion,CAS No 2175508-02-based compounds represent an exciting avenue for future research in medicinal chemistry. Their unique structural features and promising biological profiles make them valuable tools for exploring novel therapeutic strategies across diverse disease areas.
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